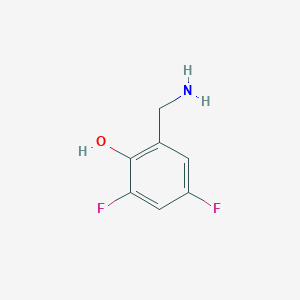![molecular formula C19H22N4 B15316951 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles This compound features a benzodiazole core with a methyl group at the 1-position and a 4-phenylpiperazin-1-ylmethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzodiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-phenylpiperazin-1-yl)nicotinonitrile
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
Uniqueness: 1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its specific structural features and the presence of both the benzodiazole core and the 4-phenylpiperazine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C19H22N4 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C19H22N4/c1-21-18-10-6-5-9-17(18)20-19(21)15-22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChIキー |
SPANKRVWSHQPRS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)

![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)






![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
